(2R)-2,5,5-Trimethylheptanoic acid
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Overview
Description
(2R)-2,5,5-Trimethylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family and is characterized by its branched alkyl chain and carboxyl functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,5,5-Trimethylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5,5-trimethylhexan-2-ol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon or platinum oxide are often employed to facilitate the hydrogenation and oxidation steps. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,5,5-Trimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized to form carbon dioxide and water under harsh conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atom in the carboxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Carbon dioxide, water.
Reduction: (2R)-2,5,5-Trimethylheptanol.
Substitution: (2R)-2,5,5-Trimethylheptanoyl chloride.
Scientific Research Applications
(2R)-2,5,5-Trimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2,5,5-Trimethylheptanoic acid exerts its effects involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The branched alkyl chain contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2,5,5-Trimethylheptanoic acid
- 2,5,5-Trimethylhexanoic acid
- 2,5,5-Trimethylpentanoic acid
Uniqueness
(2R)-2,5,5-Trimethylheptanoic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (2S)-2,5,5-Trimethylheptanoic acid. The presence of three methyl groups on the heptanoic acid backbone also distinguishes it from other similar compounds, influencing its chemical reactivity and physical properties.
Properties
IUPAC Name |
(2R)-2,5,5-trimethylheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-10(3,4)7-6-8(2)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXDZCSVQTYBNN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)CC[C@@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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